![molecular formula C22H21F3N4O3 B2564033 N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1351658-08-6](/img/structure/B2564033.png)
N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C22H21F3N4O3 and its molecular weight is 446.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS Number: 1351658-08-6) is a synthetic compound with potential biological activities that have been explored in various studies. This article reviews its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C22H21F3N4O3
- Molecular Weight : 446.43 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including an azetidine ring and an oxadiazole moiety.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential pharmacological applications. Key areas of focus include:
Anticancer Studies
- Cytotoxicity Assays :
- Mechanisms of Action :
Antimicrobial Studies
-
Broad-Spectrum Activity :
- Compounds containing trifluoromethyl groups have been associated with enhanced antimicrobial activity. Research indicates that such substitutions can increase the lipophilicity and membrane permeability of the molecules, leading to improved efficacy against pathogens.
- Specific Pathogen Studies :
Data Table: Summary of Biological Activities
Activity Type | Compound/Derivative | IC50 Value (µM) | Target Cell Line/Pathogen |
---|---|---|---|
Anticancer | Oxadiazole derivative | 6.2 | HCT-116 (Colon carcinoma) |
Anticancer | Oxadiazole derivative | 43.4 | MCF-7 (Breast cancer) |
Antimicrobial | Trifluoromethyl derivative | Not specified | Staphylococcus aureus |
Antimicrobial | Trifluoromethyl derivative | Not specified | Escherichia coli |
Case Study 1: Evaluation of Oxadiazole Derivatives
A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, one compound showed notable cytotoxicity against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Structure-Activity Relationship Analysis
Research focusing on the structure-activity relationship (SAR) of similar compounds indicated that modifications to the phenyl ring and incorporation of trifluoromethyl groups enhanced both anticancer and antimicrobial activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole moiety, present in the structure, is known for its biological activity:
- Mechanism of Action : The compound may exert its effects through the inhibition of specific cancer cell growth pathways. For instance, derivatives of oxadiazoles have shown significant activity against various cancer cell lines such as SNB-19 and OVCAR-8, with reported percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .
Case Study: Anticancer Efficacy
A study on related compounds showed that N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines had notable anticancer properties. The findings suggest that structural modifications can enhance potency against specific cancer types .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial applications due to the presence of functional groups that can interact with microbial enzymes:
- Antibacterial Activity : Compounds with similar oxadiazole structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been synthesized and tested against pathogenic strains such as Mycobacterium tuberculosis .
Case Study: Antimicrobial Efficacy
Research has shown that certain oxadiazole derivatives possess antibacterial properties effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This indicates that N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide could be a valuable candidate for further antimicrobial development .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor:
- Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Some derivatives showed promising IC50 values lower than those of standard drugs .
Case Study: Neuroprotective Potential
A study on hydrazinecarboxamides indicated moderate inhibition of AChE with some compounds exhibiting better efficacy than established treatments such as rivastigmine. This suggests that this compound could be investigated for neuroprotective applications .
Synthesis and Structural Variations
The synthesis of this compound involves multiple steps that allow for structural variations which can enhance biological activity:
Step | Description |
---|---|
1 | Formation of the azetidine ring |
2 | Introduction of the oxadiazole moiety |
3 | Functionalization with trifluoromethyl and methoxy groups |
These modifications are crucial for optimizing the pharmacological profile of the compound.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-31-18-7-5-14(6-8-18)9-10-26-21(30)29-12-16(13-29)20-27-19(28-32-20)15-3-2-4-17(11-15)22(23,24)25/h2-8,11,16H,9-10,12-13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDVRARAWGFRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.